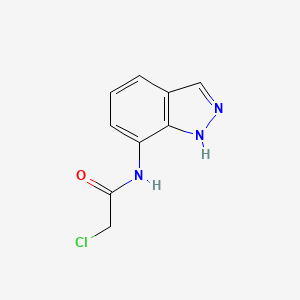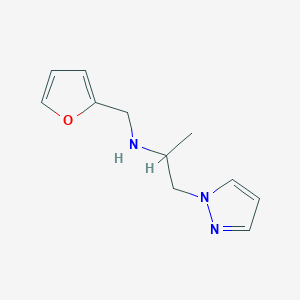![molecular formula C15H22N2O2 B7558009 2-[3-(Cycloheptylamino)phenoxy]acetamide](/img/structure/B7558009.png)
2-[3-(Cycloheptylamino)phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Cycloheptylamino)phenoxy]acetamide, also known as CPA, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. CPA is a synthetic compound that belongs to the class of phenoxyacetamides, which are known to have diverse pharmacological properties.
Mécanisme D'action
The mechanism of action of 2-[3-(Cycloheptylamino)phenoxy]acetamide is not fully understood, but it is believed to act on ion channels and receptors in the nervous system. This compound has been shown to modulate the activity of voltage-gated potassium channels, which are involved in the regulation of neuronal excitability. It has also been reported to interact with the GABA-A receptor, which is the main inhibitory receptor in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce the release of pro-inflammatory cytokines and to inhibit the activation of microglia, which are immune cells in the brain. This compound has also been shown to have antioxidant properties and to protect against oxidative stress. In addition, this compound has been reported to improve cognitive function and to reduce anxiety and depression-like behaviors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-[3-(Cycloheptylamino)phenoxy]acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, and its pharmacological properties can be easily studied. Moreover, this compound has been shown to have low toxicity and to be well-tolerated in animal models. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions. Moreover, the optimal dosage and administration route of this compound may differ depending on the experimental model.
Orientations Futures
There are several future directions for the study of 2-[3-(Cycloheptylamino)phenoxy]acetamide. One direction is to further investigate its mechanism of action and its effects on ion channels and receptors. Another direction is to study the potential therapeutic effects of this compound in various diseases such as epilepsy, Alzheimer's disease, and Parkinson's disease. Moreover, the development of new analogs of this compound with improved pharmacological properties may also be a promising direction for future research.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research for its various pharmacological properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of this compound has the potential to contribute to the development of new treatments for various diseases and to the understanding of the structure and function of ion channels and receptors.
Méthodes De Synthèse
The synthesis of 2-[3-(Cycloheptylamino)phenoxy]acetamide involves the reaction between 3-amino-4-cycloheptylphenol and chloroacetyl chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain pure this compound. The synthesis of this compound has been reported in several research papers, and the purity and yield of the product can be optimized by adjusting the reaction conditions.
Applications De Recherche Scientifique
2-[3-(Cycloheptylamino)phenoxy]acetamide has been widely used in scientific research for its various pharmacological properties. It has been reported to have anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been shown to have a protective effect on the liver and brain, and it has been used in the treatment of various diseases such as epilepsy, Alzheimer's disease, and Parkinson's disease. Moreover, this compound has been used as a tool in the study of the structure and function of ion channels and receptors.
Propriétés
IUPAC Name |
2-[3-(cycloheptylamino)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c16-15(18)11-19-14-9-5-8-13(10-14)17-12-6-3-1-2-4-7-12/h5,8-10,12,17H,1-4,6-7,11H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZPFJYOFAGVKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=CC(=CC=C2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(2-Methylpyrazol-3-yl)methylamino]phenyl]methanol](/img/structure/B7557931.png)

![methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate](/img/structure/B7557941.png)

![4-[3-[(5-methyl-1H-pyrazol-4-yl)methylamino]butyl]phenol](/img/structure/B7557950.png)
![N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide](/img/structure/B7557958.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-nitroaniline](/img/structure/B7557964.png)
![4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol](/img/structure/B7557972.png)
![4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline](/img/structure/B7557995.png)


![2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]phenyl]-N,N-dimethylacetamide](/img/structure/B7558017.png)
![N-[3-(oxolan-2-ylmethoxy)propyl]hexan-2-amine](/img/structure/B7558028.png)
![2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol](/img/structure/B7558031.png)